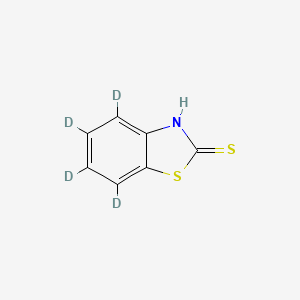

2-ベンゾチアゾールチオール-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzothiazolethiol-d4 is a deuterated derivative of 2-Benzothiazolethiol, a compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological and chemical properties. The deuterated form, 2-Benzothiazolethiol-d4, is often used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can provide insights into kinetic isotope effects.

科学的研究の応用

2-Benzothiazolethiol-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand kinetic isotope effects.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry for calibration purposes.

作用機序

Target of Action

2-Benzothiazolethiol-d4 is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry

Mode of Action

It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .

Biochemical Pathways

These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .

Result of Action

Benzothiazole derivatives have been found to have a wide range of biological activities .

Action Environment

It is generally recommended to avoid direct contact with skin and eyes and maintain appropriate ventilation conditions when handling this compound .

生化学分析

Biochemical Properties

The 2nd position of benzothiazole is the most active site that makes 2-Benzothiazolethiol-d4 a suitable scaffold in pharmaceutical chemistry

Cellular Effects

These include antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anticonvulsant activities, among others . It is plausible that 2-Benzothiazolethiol-d4 may share some of these effects, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolethiol-d4 typically involves the introduction of deuterium atoms into the benzothiazolethiol structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 2-mercaptobenzothiazole with deuterated water (D2O) under acidic or basic conditions can lead to the formation of 2-Benzothiazolethiol-d4.

Industrial Production Methods: Industrial production of 2-Benzothiazolethiol-d4 may involve large-scale deuteration processes using deuterated solvents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions to prevent the loss of deuterium atoms and to achieve the desired isotopic purity.

化学反応の分析

Types of Reactions: 2-Benzothiazolethiol-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it back to the thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

類似化合物との比較

2-Benzothiazolethiol: The non-deuterated form, commonly used in similar applications but without the kinetic isotope effect.

2-Mercaptobenzothiazole: Another thiol-containing benzothiazole with similar chemical properties but different applications.

2-Benzothiazolinethione: A related compound with a thione group instead of a thiol group, used in different chemical reactions.

Uniqueness: 2-Benzothiazolethiol-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying kinetic isotope effects and metabolic pathways. Its deuterated nature allows for more precise tracking and analysis in various scientific applications.

生物活性

2-Benzothiazolethiol-d4 (C7H5NS2) is a deuterated derivative of 2-benzothiazolethiol, a compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of 2-benzothiazolethiol-d4, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that benzothiazole derivatives, including 2-benzothiazolethiol-d4, exhibit significant anticancer activity. A study synthesized several benzothiazole-2-thiol derivatives and evaluated their effects on various human cancer cell lines. Among these, certain compounds demonstrated potent inhibitory effects against HepG2 liver cancer cells and other cancer types, with IC50 values indicating strong efficacy.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

| 7d | A431 | 20 |

The study highlighted that compound 7e (a derivative related to 2-benzothiazolethiol-d4) induced apoptosis in HepG2 cells in a concentration-dependent manner, indicating its potential as an anticancer agent .

The mechanism through which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation. The research demonstrated that treatment with compound 7e resulted in significant apoptosis rates in HepG2 cells, suggesting that these compounds may activate intrinsic apoptotic pathways.

Flow Cytometry Analysis

Flow cytometric analysis revealed that increasing concentrations of compound 7e led to higher percentages of apoptotic cells:

- 0.625 µM: 34.2% apoptotic cells

- 1.25 µM: 46.2% apoptotic cells

- 2.5 µM: 53.3% apoptotic cells

These findings underscore the potential of benzothiazole derivatives as effective therapeutic agents in cancer treatment .

Case Studies

A cohort study involving workers exposed to benzothiazole compounds indicated an association between exposure and increased cancer risk, particularly bladder cancer. This suggests that while benzothiazole compounds have therapeutic potential, they may also pose risks under certain exposure conditions .

Table 2: Cancer Incidence Among Exposed Workers

| Study Reference | Population Size | Cancer Type | Relative Risk (95% CI) |

|---|---|---|---|

| Sorahan et al. (2008) | 2160 | Bladder Cancer | SMR: 3.74 (1.62–7.37) |

| Collins et al. (1999) | 1059 | Bladder Cancer | SMR: 4.3 (1.4–10.0) |

These studies highlight the dual nature of benzothiazole compounds—while they show promise as anticancer agents, their safety profile requires careful consideration .

特性

IUPAC Name |

4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。